2,3-Dibromo-5-pyridinecarboxaldehyde
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Overview
Description
2,3-Dibromo-5-pyridinecarboxaldehyde is a chemical compound with the molecular formula C6H3Br2NO and a molecular weight of 264.9 g/mol . It is a derivative of pyridinecarboxaldehyde, where two bromine atoms are substituted at the 2nd and 3rd positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 2,3-Dibromo-5-pyridinecarboxaldehyde typically involves the bromination of pyridinecarboxaldehyde. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2,3-Dibromo-5-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dibromo-5-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-pyridinecarboxaldehyde involves its interaction with molecular targets through its aldehyde and bromine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
2,3-Dibromo-5-pyridinecarboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives such as:
Picolinaldehyde (2-formylpyridine): Lacks bromine substitutions and has different reactivity and applications.
Nicotinaldehyde (3-formylpyridine): Similar structure but without bromine atoms, leading to different chemical properties.
Isonicotinaldehyde (4-formylpyridine): Another isomer with distinct chemical behavior due to the position of the formyl group.
The uniqueness of this compound lies in its bromine substitutions, which impart specific reactivity and make it suitable for specialized applications in research and industry.
Properties
CAS No. |
1092349-81-9 |
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Molecular Formula |
C6H3Br2NO |
Molecular Weight |
264.90 g/mol |
IUPAC Name |
5,6-dibromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H |
InChI Key |
PJUYETROJZJHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C=O |
Origin of Product |
United States |
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